molecular formula C16H11Cl2FN4O B2397422 1-(2,4-dichlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide CAS No. 338398-15-5

1-(2,4-dichlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B2397422
CAS No.: 338398-15-5
M. Wt: 365.19
InChI Key: VLJLVWDCIRPLJS-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a complex organic compound characterized by its multiple functional groups and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the triazole ring. One common method is the reaction of 2,4-dichlorobenzoic acid with 4-fluoroaniline in the presence of thionyl chloride to form the corresponding acid chloride. This is followed by the reaction with 5-methyl-1,2,4-triazole-3-carboxamide under controlled conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes. The choice of solvent, temperature, and catalysts are optimized to increase yield and purity. Purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The aromatic rings can be oxidized using oxidizing agents like potassium permanganate or chromyl chloride.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, depending on the reagents used.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromyl chloride, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Halogenating agents (e.g., bromine, chlorine), strong bases (e.g., sodium hydroxide), and acids (e.g., hydrochloric acid).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids, ketones, or alcohols.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of halogenated derivatives or nitro compounds.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1-(2,4-Dichlorophenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

  • 1-(2,4-Dichlorophenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

  • 1-(2,4-Dichlorophenyl)-N-(4-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

Uniqueness: This compound is unique due to its specific arrangement of chlorine and fluorine atoms on the aromatic rings, which can influence its reactivity and biological activity. The presence of the triazole ring also adds to its distinct chemical properties compared to similar compounds.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-N-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2FN4O/c1-9-20-15(16(24)21-12-5-3-11(19)4-6-12)22-23(9)14-7-2-10(17)8-13(14)18/h2-8H,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJLVWDCIRPLJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C2=C(C=C(C=C2)Cl)Cl)C(=O)NC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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